molecular formula C4H12ClNO3S B2532102 2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride CAS No. 2413904-13-7

2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride

Cat. No.: B2532102
CAS No.: 2413904-13-7
M. Wt: 189.65
InChI Key: ZECCKHBNTBYKCW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonimidoyl group attached to an ethanol backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride typically involves the reaction of 2-chloroethanol with sulfonamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the sulfonimidoyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonimidoyl group can be reduced to a sulfonamide.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-oxoethylsulfonimidoyl)ethanol.

    Reduction: Formation of 2-(2-hydroxyethylsulfonamide)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe to study sulfonimidoyl-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethylsulfonamide)ethanol
  • 2-(2-Chloroethylsulfonimidoyl)ethanol
  • 2-(2-Methoxyethylsulfonimidoyl)ethanol

Uniqueness

2-(2-Hydroxyethylsulfonimidoyl)ethanol;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfonimidoyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-hydroxyethylsulfonimidoyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.ClH/c5-9(8,3-1-6)4-2-7;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWFWJZHWJGUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=N)(=O)CCO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413904-13-7
Record name bis(2-hydroxyethyl)(imino)-lambda6-sulfanone hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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